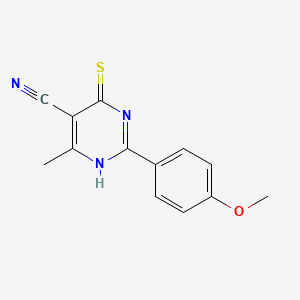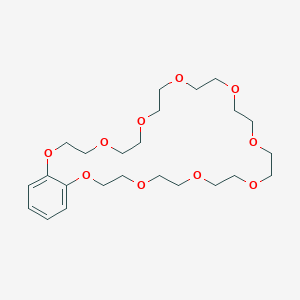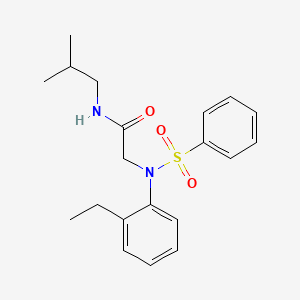![molecular formula C11H9N3O4 B14146439 (2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a urea moiety linked to the chromen-4-one core via a methylene bridge. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea typically involves the condensation of 6-hydroxy-4-oxochromen-3-carbaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a pure sample .
Industrial Production Methods
In an industrial setting, the production of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea, each with distinct chemical and biological properties .
Scientific Research Applications
[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, with enhanced properties
Mechanism of Action
The mechanism of action of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound may interact with DNA or proteins, leading to changes in gene expression or protein function .
Comparison with Similar Compounds
[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea can be compared with other similar compounds, such as:
[(E)-(4-oxochromen-3-yl)methylideneamino]urea: Lacks the hydroxy group at the 6-position, resulting in different chemical and biological properties.
[(E)-(6-methoxy-4-oxochromen-3-yl)methylideneamino]urea: Contains a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.
[(E)-(6-hydroxy-2-oxo-2H-chromen-7-yl)methylideneamino]urea: Has a different substitution pattern on the chromen-4-one core, leading to variations in its chemical behavior and applications
These comparisons highlight the uniqueness of [(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea in terms of its structure and properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea |
InChI |
InChI=1S/C11H9N3O4/c12-11(17)14-13-4-6-5-18-9-2-1-7(15)3-8(9)10(6)16/h1-5,15H,(H3,12,14,17)/b13-4+ |
InChI Key |
CETIJPIMOIQYIS-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=O)C(=CO2)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=CO2)C=NNC(=O)N |
solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)

![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
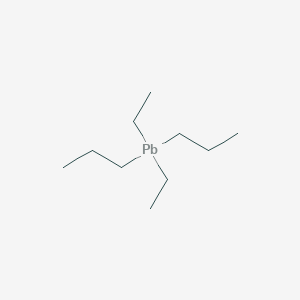
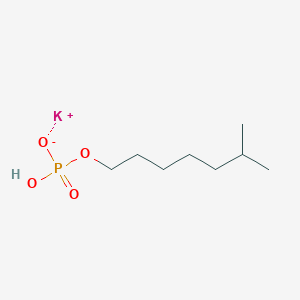
![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)
![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)
